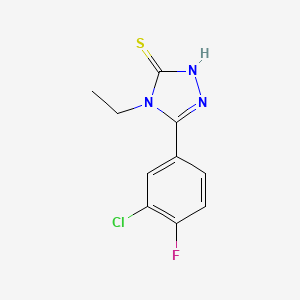
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione, also known as CFT, is a chemical compound that belongs to the class of thiosemicarbazones. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been proposed that 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to exhibit antifungal activity by disrupting the cell membrane of Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the major limitations of using 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione. One of the potential applications of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione is in the development of novel antifungal and antibacterial agents. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be further explored for its potential applications in cancer therapy. Moreover, the synthesis of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione analogs can be explored to improve its solubility and potency. Furthermore, the mode of action of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione involves the reaction of 3-chloro-4-fluoroaniline with ethyl isothiocyanate in the presence of a base, followed by the reaction with hydrazine hydrate to yield the final product. The overall yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Moreover, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3S/c1-2-15-9(13-14-10(15)16)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZWKXBJCHVPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)

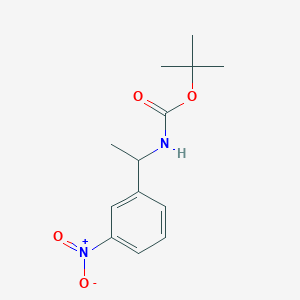
![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
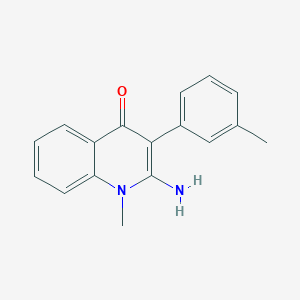
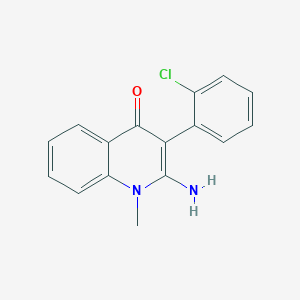
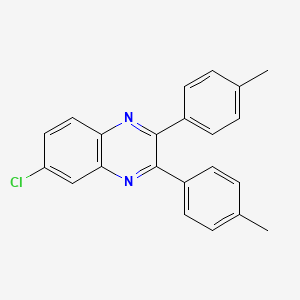
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)